5-Methylidenecyclopent-2-en-1-one

Description

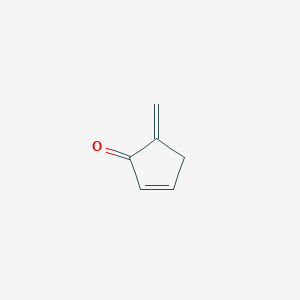

Structure

2D Structure

3D Structure

Properties

CAS No. |

79655-73-5 |

|---|---|

Molecular Formula |

C6H6O |

Molecular Weight |

94.11 g/mol |

IUPAC Name |

5-methylidenecyclopent-2-en-1-one |

InChI |

InChI=1S/C6H6O/c1-5-3-2-4-6(5)7/h2,4H,1,3H2 |

InChI Key |

KMVTZBLFHVXLMN-UHFFFAOYSA-N |

Canonical SMILES |

C=C1CC=CC1=O |

Origin of Product |

United States |

Occurrence and Isolation from Natural Biological Matrices

Elucidation of Enzymatic Transformations Leading to 5-Methylidenecyclopent-2-en-1-one

No enzymatic pathways responsible for the formation of this compound have been elucidated because the compound has not been found in a natural context. The study of biosynthetic routes, including the identification of precursor molecules and the enzymes that catalyze their transformation, is contingent on the initial discovery of the compound in a biological matrix.

Investigation of Metabolic Flux and Pathway Intermediates

As no biosynthetic pathway has been identified, there have been no investigations into the metabolic flux or the intermediate compounds that would be involved in the production of this compound within an organism.

Chemoenzymatic Synthesis Approaches Inspired by Biosynthesis

The development of chemoenzymatic synthesis strategies is often inspired by naturally occurring metabolic pathways. Given the absence of a known biosynthetic route for this compound, no such bio-inspired synthetic approaches have been reported in the scientific literature. General chemoenzymatic methods for creating cyclopentenone cores exist, but none have been specifically applied to or optimized for the synthesis of this particular isomer.

This lack of information suggests that this compound may be a rare or synthetically challenging target, representing a potential area for future research in natural product discovery and synthetic methodology.

Synthetic Methodologies and Advanced Chemical Synthesis Pathways

Total Synthesis Approaches to 5-Methylidenecyclopent-2-en-1-one

The total synthesis of this compound requires careful strategic planning to assemble the five-membered ring with the requisite enone and exocyclic methylene (B1212753) functionalities.

De novo synthesis, the construction of complex molecules from simple, acyclic precursors, is a powerful approach to the methylidenecyclopentenone core. wikipedia.orgrsc.org One notable method involves a silver(I)-catalyzed ring-contractive rearrangement of 5-substituted 6-diazo-2-cyclohexenones. This reaction proceeds through the formation of a metal-carbenoid, followed by an endocyclic allyl nih.govacs.org-migration, to furnish 5-alkylidene-2-cyclopentenones with excellent stereoselectivity and broad substrate scope. organic-chemistry.org

Another strategy utilizes a Pauson-Khand reaction, a cobalt-catalyzed [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide. This powerful reaction can construct the cyclopentenone core in a single step. organic-chemistry.org While historically requiring stoichiometric amounts of cobalt carbonyl complexes, catalytic versions have been developed, enhancing the reaction's efficiency. organic-chemistry.org

Furthermore, Nazarov cyclization, an acid-catalyzed conrotatory 4π-electrocyclization of divinyl ketones, represents a classic method for cyclopentenone synthesis. organic-chemistry.org By employing appropriately substituted divinyl ketone precursors, this method can be adapted to generate the methylidenecyclopentenone scaffold.

The exocyclic methylene group is a key structural feature of this compound, and its introduction is a critical step in many synthetic routes. One common approach involves the olefination of a corresponding ketone precursor. For instance, the Wittig reaction, using a phosphonium (B103445) ylide such as methylenetriphenylphosphorane, or the Horner-Wadsworth-Emmons reaction can be employed to convert a 5-oxo-cyclopent-2-en-1-one derivative into the desired methylidene compound.

Alternatively, elimination reactions can be utilized. For example, a precursor bearing a suitable leaving group at the 5-position, such as a halide or a sulfonate, can undergo base-induced elimination to form the exocyclic double bond. Another approach involves the dehydration of a 5-(hydroxymethyl)cyclopent-2-en-1-one derivative.

Retrosynthetic analysis provides a logical framework for planning the synthesis of this compound. The key disconnections often focus on the formation of the five-membered ring and the introduction of the exocyclic methylene group.

A primary disconnection can be made at the C4-C5 bond, suggesting an intramolecular aldol (B89426) condensation of a 1,4-dicarbonyl compound as a potential final step in ring formation. Further disconnection of this diketone could lead back to simpler starting materials.

Another significant disconnection involves the exocyclic double bond, leading back to a 5-oxocyclopentenone. This intermediate can then be disconnected via various strategies, such as the Nazarov cyclization or the Pauson-Khand reaction, as previously discussed. For instance, a Nazarov-based retrosynthesis would disconnect the cyclopentenone at the C2-C3 and C4-C5 bonds, leading to a divinyl ketone precursor.

Stereoselective and Enantioselective Synthesis Strategies

Controlling the stereochemistry during the synthesis of substituted this compound derivatives is of paramount importance, particularly for applications in the synthesis of chiral natural products and pharmaceuticals.

Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of cyclic compounds, including cyclopentenones. nih.govnih.govyoutube.com This approach utilizes small, chiral organic molecules to catalyze reactions and induce stereoselectivity. nih.gov For the formation of chiral cyclopentenones, organocatalytic strategies often involve the activation of substrates through the formation of transient, chiral intermediates such as enamines or iminium ions. nih.govyoutube.com

For example, a chiral primary or secondary amine catalyst can be used to promote an asymmetric Michael addition reaction, a key step in many cyclopentenone annulation sequences. The chiral catalyst controls the facial selectivity of the nucleophilic attack, leading to the formation of an enantioenriched product. Subsequent intramolecular aldol condensation can then furnish the chiral cyclopentenone ring system. The development of imidazolidinone catalysts by the MacMillan group has been particularly influential in this area, enabling highly enantioselective cycloadditions and conjugate additions. youtube.com

| Catalyst Type | Activation Mode | Key Application |

| Chiral Primary/Secondary Amines | Enamine/Iminium Ion Formation | Asymmetric Michael Additions, Aldol Reactions |

| Imidazolidinones (MacMillan Catalysts) | Iminium Ion Formation | Enantioselective Diels-Alder Reactions, Conjugate Additions |

| Phosphine-based Organocatalysts | β-Phosphonium Enolate Formation | Conjugate Additions |

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com Once the desired stereochemistry is established, the auxiliary can be removed. wikipedia.org In the context of this compound synthesis, a chiral auxiliary can be attached to a precursor molecule to control the stereoselectivity of a ring-forming reaction or a functional group manipulation. For instance, Evans' oxazolidinone auxiliaries have been widely used to direct asymmetric alkylation and aldol reactions, which can be key steps in the construction of chiral cyclopentenone precursors. rsc.orgmdpi.com

Chiral ligands, in conjunction with metal catalysts, provide another powerful strategy for enantioselective synthesis. The chiral ligand coordinates to the metal center, creating a chiral environment that influences the stereochemical course of the reaction. For example, in a metal-catalyzed allylic alkylation reaction to form a precursor to the cyclopentenone, the use of a chiral phosphine (B1218219) ligand can induce high levels of enantioselectivity. Similarly, chiral ligands can be employed in enantioselective Pauson-Khand reactions and other metal-catalyzed cyclizations to produce chiral cyclopentenones.

| Approach | Principle | Example |

| Chiral Auxiliary | Temporary incorporation of a chiral group to direct stereochemistry. wikipedia.org | Evans' oxazolidinones for asymmetric aldol reactions. rsc.orgmdpi.com |

| Chiral Ligand | A chiral molecule that coordinates to a metal catalyst to create a chiral environment. | Chiral phosphine ligands in metal-catalyzed allylic alkylations. |

Enantioselective Pauson-Khand Reactions and Nazarov Cyclizations

The Pauson-Khand reaction (PKR) and the Nazarov cyclization are powerful tools for constructing cyclopentenone scaffolds with a high degree of stereocontrol. nih.govacs.org

The Pauson-Khand reaction is a formal [2+2+1] cycloaddition involving an alkyne, an alkene, and carbon monoxide, mediated by a transition metal complex. nih.govuwindsor.ca This reaction provides a direct route to cyclopentenones. uwindsor.ca Enantioselective versions of the PKR, often employing chiral ligands with rhodium or iridium catalysts, allow for the synthesis of chiral bicyclic cyclopentenones. organic-chemistry.orgnih.gov For instance, the use of a chiral iridium diphosphine complex can catalyze an intramolecular Pauson-Khand-type reaction to yield chiral bicyclic cyclopentenones with excellent enantioselectivity, particularly when a low partial pressure of carbon monoxide is maintained. organic-chemistry.org Recent advancements have expanded the scope of the enantioselective rhodium(I)-catalyzed PKR to include challenging 1,1-disubstituted olefins by using 1,6-chloroenynes. nih.govresearchgate.net DFT calculations have shown that the chloroalkyne helps to pre-polarize the alkyne, lowering the activation barrier for metallacycle formation and promoting a favorable interaction with the chiral ligand. nih.govresearchgate.net

The Nazarov cyclization is a 4π-electron conrotatory electrocyclization of a pentadienyl cation, which is typically generated from a divinyl ketone. researchgate.netnih.gov This reaction offers an efficient pathway to multisubstituted cyclopentenones with excellent control over the stereochemistry at two or even three contiguous carbon atoms. nih.gov Asymmetric Nazarov cyclizations have been achieved using chiral Brønsted acids, Lewis acids, or a combination of both. nih.govresearchgate.net A notable strategy involves the use of chiral auxiliaries, such as Evans' oxazolidinone, which can direct the diastereoselectivity of the cyclization. researchgate.net More recently, a gold(I)-catalyzed tandem hydroarylation–Nazarov cyclization has been developed, providing enantioselective access to cyclopentenones through an unprecedented pathway. researchgate.net This method involves an initial anti-Michael hydroarylation of a ynone to form a gold-functionalized divinyl ketone intermediate, which then undergoes an enantioselective Nazarov cyclization. researchgate.net

Table 1: Comparison of Enantioselective Pauson-Khand and Nazarov Reactions

| Feature | Enantioselective Pauson-Khand Reaction | Enantioselective Nazarov Cyclization |

| Reaction Type | [2+2+1] Cycloaddition | 4π Electrocyclization |

| Reactants | Alkyne, Alkene, Carbon Monoxide | Divinyl Ketone (or precursor) |

| Catalysts | Chiral Rhodium, Iridium, or Cobalt complexes | Chiral Brønsted Acids, Lewis Acids, Organocatalysts |

| Key Intermediates | Metallacycle | Pentadienyl Cation |

| Stereocontrol | Achieved via chiral ligands on the metal catalyst. | Achieved via chiral catalysts or auxiliaries influencing the conrotatory ring closure. |

Chemoenzymatic and Biocatalytic Syntheses of Chiral Cyclopentenones

The demand for enantiomerically pure compounds has driven the development of chemoenzymatic and biocatalytic methods for synthesizing chiral cyclopentenones. nih.govacs.org These approaches leverage the high selectivity of enzymes to achieve transformations that are often challenging to accomplish with traditional chemical methods. nih.gov

Chemoenzymatic synthesis combines chemical and enzymatic steps to create efficient synthetic routes. nih.gov For example, a chemical reaction might be used to construct the basic cyclopentenone ring, followed by an enzymatic resolution to separate the enantiomers or an enzymatic functionalization to introduce a new stereocenter. nih.gov

Biocatalysis utilizes whole microorganisms or isolated enzymes to perform chemical transformations. nih.gov Enzymes such as lipases are commonly used for the kinetic resolution of racemic cyclopentenone derivatives. More advanced biocatalytic methods involve the use of engineered enzymes, such as imine reductases (IREDs) and Old Yellow Enzymes (OYEs), for the asymmetric synthesis of chiral molecules. nih.gov For instance, a scalable flow system using an immobilized OYE has been developed for the H2-driven asymmetric reduction of cyclic enones. nih.gov This highlights the potential for creating sustainable and efficient biocatalytic processes for producing chiral cyclopentenones. nih.gov

Synthesis from Biomass-Derived Feedstocks and Sustainable Precursors

The shift towards a bio-based economy has spurred research into the synthesis of valuable chemicals from renewable resources. Biomass-derived feedstocks like 5-hydroxymethylfurfural (B1680220) (HMF) and other furan (B31954) derivatives are promising starting materials for the production of cyclopentenones.

Conversion of 5-Hydroxymethylfurfural (HMF) and Related Furan Derivatives

5-Hydroxymethylfurfural (HMF), a key platform chemical derived from the dehydration of C6 sugars, can be converted into cyclopentenone derivatives. researchgate.netrsc.org One reported method involves the reaction of HMF in high-temperature water with zinc, which leads to the formation of 3-methyl-2-cyclopenten-1-one (B1293772) alongside 2,5-hexanedione. researchgate.netrsc.org The proposed mechanism suggests that the hydrogenation of HMF is a key step in this transformation. researchgate.net Similarly, furfural (B47365), another biomass-derived aldehyde, can be transformed into cyclopentanone (B42830) through a hydrogenative cascade transformation under specific reaction conditions. mdpi.com While direct conversion of HMF to this compound is less commonly reported, the conversion to related cyclopentenones demonstrates the potential of furanic compounds as sustainable precursors.

Cascade Reactions for Cyclopentenone Formation from Renewable Resources

Cascade reactions, where multiple bond-forming events occur in a single pot, offer an elegant and efficient approach to synthesizing complex molecules from simple, renewable starting materials. The conversion of furfural to cyclopentanone can be considered a cascade process. mdpi.com Another example is the aza-Piancatelli rearrangement, which can be followed by a Conia-ene type reaction in a one-pot Lewis acid-catalyzed process to generate cis-fused cyclopentenone-pyrrolidine scaffolds. rsc.org While not directly starting from raw biomass in this specific example, the Piancatelli rearrangement itself utilizes furfuryl alcohols, which are derivable from biomass. These types of cascade reactions showcase the potential for developing highly efficient and atom-economical routes to complex cyclopentenone structures from renewable feedstocks.

Regioselective and Chemoselective Transformations

The functionalization of the cyclopentenone core is crucial for elaborating its structure into more complex target molecules. Directed alkylation and acylation are key strategies for achieving regioselective and chemoselective transformations.

Selective Functionalization of Unsaturated Ketone Systems

The unique structure of this compound, featuring a conjugated enone system and an exocyclic double bond, presents a versatile platform for selective chemical modifications. The reactivity of this α,β-unsaturated ketone allows for targeted functionalization through several key reaction types, including conjugate additions and cycloadditions.

Conjugate Addition Reactions:

Nucleophilic conjugate addition, also known as Michael addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds. wikipedia.orgmasterorganicchemistry.com In this process, a nucleophile adds to the β-carbon of the cyclopentenone ring, a position that is electrophilic due to resonance with the carbonyl group. wikipedia.org This reaction is a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds at a specific position, leading to a wide array of functionalized cyclopentanone derivatives.

A variety of nucleophiles can be employed in the conjugate addition to enone systems. These include soft nucleophiles like enolates (in the Michael reaction), amines, thiols, and organocuprates (Gilman reagents). wikipedia.orgmasterorganicchemistry.comlibretexts.org The choice of nucleophile and reaction conditions determines the outcome. For instance, strong nucleophiles like Grignard reagents may favor direct 1,2-addition to the carbonyl carbon, while weaker bases and organocuprates typically yield the desired 1,4-conjugate addition product. libretexts.org

A general strategy for synthesizing γ-functionalized cyclopentenones involves the conjugate addition of nitroalkanes to α,β-unsaturated ketones. This approach leads to γ-nitroketone intermediates, which can then be converted to γ-diketones via the Nef reaction. Subsequent intramolecular cyclization of these diketones provides the functionalized cyclopentenone core. nih.gov

| Entry | Nitroalkane | Base | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Nitromethane | DBU | 2a | High |

| 2 | Nitroethane | DBU | 2b | - |

| 3 | 2-Nitropropane | DBU | 2d | 88 |

| 4 | Nitromethane | NaOH, KOH, NaOEt, Et3N, iPr2NH, tBuOK, tBuOLi | 2a | Poor to none |

Cycloaddition Reactions:

The dienophilic nature of the endocyclic double bond in the cyclopentenone ring and the exocyclic double bond makes this compound a valuable substrate in cycloaddition reactions, particularly the Diels-Alder reaction. libretexts.org In a [4+2] cycloaddition, the enone system acts as the dienophile, reacting with a conjugated diene to form a six-membered ring. libretexts.orgresearchgate.net

The stereoselectivity and regioselectivity of these reactions are highly predictable. The Diels-Alder reaction is stereospecific, with the stereochemistry of the dienophile being retained in the product. libretexts.org Furthermore, the reaction of 5-methylideneimidazolones, which share the exocyclic double bond feature, with cyclic dienes like cyclopentadiene (B3395910) and cyclohexadiene often proceeds stereoselectively to form exo-isomers. mdpi.com When reacting with asymmetrical dienes such as isoprene, the cycloaddition can be highly regioselective. mdpi.com The reactivity in these cycloadditions can often be enhanced by the use of Lewis acid catalysts. mdpi.com

| Entry | Diene | Lewis Acid | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Cyclopentadiene | AlCl3 | 39 | 96 |

| 2 | Cyclopentadiene | ZnI2 | 39 | 98 |

| 3 | 2,3-Dimethylbutadiene | AlCl3 | 53 | 65 |

| 4 | Isoprene | - | 64a/64b (87:13) | - |

The Pauson-Khand reaction is another significant cycloaddition used for synthesizing cyclopentenones. tandfonline.comorganic-chemistry.org This reaction involves the formal [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, typically mediated by a cobalt complex. acs.org While not a direct functionalization of a pre-existing this compound, it represents a powerful method for constructing the core cyclopentenone ring with specific functional groups already in place. Variations of this reaction can provide access to 2,3-disubstituted cyclopentenones with high regiocontrol. semanticscholar.org

Flow Chemistry and Continuous Synthesis Methodologies for this compound

The synthesis of this compound and its derivatives is increasingly benefiting from the adoption of flow chemistry and continuous synthesis technologies. These approaches offer significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and greater scalability. acs.orgyoutube.commdpi.com

Microreactors, with their high surface-area-to-volume ratio, allow for superior temperature control and mixing, which is particularly beneficial for highly exothermic or fast reactions. youtube.comcapes.gov.br This level of control often leads to higher yields, increased selectivity, and the ability to safely handle reactive intermediates that would be problematic in large-scale batch reactors. acs.orgcapes.gov.br

One of the key synthetic routes to cyclopentenones, the Pauson-Khand reaction, has been successfully adapted to flow chemistry. acs.orgnih.gov For example, photochemical Pauson-Khand reactions have been performed in a flow microreactor at ambient temperature without additives. acs.orgnih.gov This continuous process demonstrated greater efficiency than conventional batch methods and could be operated for extended periods. acs.orgnih.gov The ability to perform such reactions under continuous flow opens up possibilities for more efficient and safer production of complex cyclopentenone structures.

Automated flow synthesis platforms, often integrated with purification and analysis tools like HPLC, enable high-throughput screening and optimization of reaction conditions. mdpi.com This automated approach can rapidly explore a wide range of parameters, such as temperature, pressure, and reagent concentrations, to identify the optimal conditions for the synthesis of a target molecule like this compound. mdpi.com

| Reaction Type | Method | Key Advantages of Flow Method | Reference |

|---|---|---|---|

| Pauson-Khand Reaction | Photochemical Flow Microreactor | Ambient temperature, no additives, better efficiency than batch, continuous operation. | acs.orgnih.gov |

| Tandem Wittig-Michael Reaction | Continuous Flow Processing | Improved yields (>60%) at higher temperatures and pressures compared to batch. | nih.gov |

| Suzuki-Miyaura Cross-Coupling | Automated Flow Platform | High-throughput (1500 reactions/24h), low substrate consumption (nmol scale). | mdpi.com |

| Generation of Reactive Intermediates (e.g., Carbenoids, Benzynes) | Continuous Flow System | Improved safety, precise control, avoidance of side products through efficient heat/mass transfer. | acs.org |

The principles of flow chemistry are broadly applicable to many of the reactions used to synthesize and functionalize cyclopentenones. For instance, tandem reactions, such as a Wittig reaction followed by an intramolecular Michael addition, have been shown to be more efficient under continuous flow conditions, leading to higher yields of C-glycosyl acetates compared to batch procedures. nih.gov The ability to telescope multiple reaction steps into a single continuous process without isolating intermediates significantly improves process efficiency and reduces waste. rsc.org This approach is highly relevant for the multi-step synthesis of complex derivatives starting from or leading to this compound.

Catalytic Transformations of this compound

The development of catalytic methods for the functionalization of molecules is a cornerstone of modern organic synthesis. This section explores metal-catalyzed transformations involving the cyclopentenone framework.

Chemical Reactivity and Mechanistic Transformation Studies

1 Metal-Catalyzed Processes (e.g., Transition Metal-Mediated C-H Annulation)

Transition metal-catalyzed C-H activation and annulation reactions represent a highly efficient strategy for the construction of complex cyclic molecules. While direct C-H annulation on the 5-methylidenecyclopent-2-en-1-one core is a specialized area, related rhodium- and palladium-catalyzed processes for the synthesis and functionalization of cyclopentenones are well-documented.

For example, an efficient rhodium-catalyzed protocol has been developed for the synthesis of cyclopentenones through a three-component reaction of acrylic acids, formaldehyde, and malonates via vinylic C-H activation. acs.orgnih.govacs.org In this process, the carboxyl group of the acrylic acid directs the rhodium catalyst to activate a vinylic C-H bond, initiating a cascade that ultimately forms the cyclopentenone ring. acs.org

Palladium-catalyzed reactions are also pivotal in C-H functionalization. nih.gov These reactions often proceed through a ligand-directed C-H activation at a Pd(II) center, forming a cyclopalladated intermediate that can then undergo various functionalizations. nih.gov Such strategies have been applied to the synthesis of a wide range of carbocyclic and heterocyclic systems, including those containing the cyclopentenone motif. divyarasayan.org

Table 3: Examples of Metal-Catalyzed Annulation for Cyclopentenone Synthesis

| Catalyst System | Reactants | Product | Key Mechanistic Step | Reference |

| Rhodium(III) complex | Acrylic acid, Formaldehyde, Malonate | Substituted Cyclopentenone | Carboxyl-directed vinylic C-H activation | acs.orgnih.govacs.org |

| Palladium(II) acetate | Arene, Carbon Monoxide | Ketone | C-H functionalization/oxidative coupling | rsc.org |

This table provides examples of how transition metal catalysis is employed to construct the cyclopentenone ring system through C-H activation strategies.

Organocatalytic Activation and Transformations

Organocatalysis has emerged as a powerful tool for the asymmetric functionalization of cyclic compounds. In the context of fulvene (B1219640) chemistry, organocatalysts can activate the substrate towards various cycloaddition reactions, leading to the formation of complex polycyclic scaffolds with high stereoselectivity.

One notable example is the enantioselective intramolecular [6+2] cycloaddition of fulvenes. This reaction can be catalyzed by organocatalysts like diphenylprolinol silyl (B83357) ether. The mechanism involves the formation of an enamine between the organocatalyst and a formyl group tethered to the fulvene. This activation facilitates the cycloaddition, providing access to triquinane derivatives, which are important precursors in natural product synthesis. beilstein-journals.org

Furthermore, organocatalytic multicomponent reactions, such as the α-methylenation/Diels-Alder sequence, offer a versatile route to highly substituted cyclohexene (B86901) derivatives. nih.gov While not directly demonstrated on this compound itself, the principles of this methodology, involving the in situ generation of reactive dienes from α,β-unsaturated aldehydes and subsequent trapping with dienophiles, could be applicable. nih.gov The electronic properties of the reacting partners play a crucial role in determining the reaction outcome. nih.gov

The table below summarizes a key organocatalytic transformation involving fulvenes.

| Reaction Type | Catalyst | Reactants | Product Type | Ref |

| Intramolecular [6+2] Cycloaddition | Diphenylprolinol silyl ether | Fulvene with a tethered formyl group | Triquinane derivative | beilstein-journals.org |

Acid-Catalyzed and Base-Catalyzed Reactions

The reactivity of this compound is significantly influenced by the presence of acids or bases, which can catalyze a variety of transformations.

Acid-Catalyzed Reactions:

Fulvenes are known to be susceptible to acid- and cation-catalyzed polymerizations. beilstein-journals.orgnih.gov This reactivity stems from the propensity of the exocyclic double bond to undergo protonation, generating a stabilized cyclopentadienyl (B1206354) cation, which can then initiate polymerization.

In addition to polymerization, acid catalysis can promote other transformations. For instance, certain cyclopentenone derivatives can undergo an acid-catalyzed retro-aldol reaction. researchgate.net This process involves the cleavage of a carbon-carbon bond, leading to ring-opened products.

Base-Catalyzed Reactions:

Base catalysis is commonly employed in the synthesis of fulvenes themselves. The condensation of cyclopentadiene (B3395910) with aldehydes or ketones, often catalyzed by secondary amines such as pyrrolidine, provides a direct route to these compounds. nih.gov The reaction proceeds through the formation of a cyclopentadienide (B1229720) anion, which then attacks the carbonyl compound.

Furthermore, base-catalyzed isomerizations of fulvene derivatives have been reported. For example, endoperoxides derived from fulvenes can be treated with a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to yield 2-vinyl-2-cyclopentenones. researchgate.net

The following table outlines representative acid- and base-catalyzed reactions.

| Catalyst Type | Reaction | Substrate Type | Product Type | Ref |

| Acid | Polymerization | Fulvenes | Polymer | beilstein-journals.orgnih.gov |

| Acid | Retro-Aldol Reaction | Cyclopentenones | Furfurylcarbinols | researchgate.net |

| Base (Pyrrolidine) | Fulvene Synthesis | Cyclopentadiene, Carbonyl compound | Fulvene | nih.gov |

| Base (DBU) | Isomerization | Fulvene-derived endoperoxide | 2-Vinyl-2-cyclopentenone | researchgate.net |

Photochemical and Electrochemical Reactivity Studies

Photochemical Reactivity:

The conjugated system of this compound makes it a candidate for various photochemical reactions. A fundamental photochemical transformation of cyclopentenones is the [2+2] photocycloaddition. researchgate.net This reaction, typically proceeding through the excitation of the enone to a triplet state, allows for the formation of cyclobutane (B1203170) rings upon reaction with an olefin. researchgate.netcdnsciencepub.com These reactions can be highly regio- and stereoselective and provide access to strained ring systems that can be further elaborated. researchgate.netnsf.gov

The photodimerization of cyclopentenone is a well-studied example of this reactivity, leading to different dimeric structures depending on the reaction conditions. researchgate.netcdnsciencepub.com Mechanistic studies suggest that the photocycloaddition of cyclopentenone involves a triplet state and is not entirely stereospecific, indicating the involvement of a diradical intermediate. cdnsciencepub.comacs.org

Electrochemical Reactivity:

The electrochemical behavior of α,β-unsaturated ketones like this compound is primarily characterized by reduction processes. The electrochemical reduction of cyclic ketones, including cyclohexanones and by extension cyclopentenones, has been investigated as a synthetic tool. researchgate.netrsc.org These reductions can lead to the formation of the corresponding alcohols or, in some cases, dimeric pinacol (B44631) products. organic-chemistry.org

The reduction typically occurs at the carbonyl group. chemrxiv.org The stereochemical outcome of the reduction, yielding either the axial or equatorial alcohol, can be influenced by the reaction conditions, such as the electrode potential and the presence of proton donors. rsc.org Electrochemical methods offer a green and efficient alternative to traditional chemical reducing agents, often proceeding under mild conditions without the need for harsh reagents. organic-chemistry.org

A summary of the photochemical and electrochemical reactivity is presented in the table below.

| Reactivity Type | Reaction | Key Intermediate/State | Product Type | Ref |

| Photochemical | [2+2] Cycloaddition | Triplet state, Diradical | Cyclobutane adduct | researchgate.netcdnsciencepub.comacs.org |

| Photochemical | Photodimerization | Triplet state | Dimeric cyclobutane | researchgate.netcdnsciencepub.com |

| Electrochemical | Reduction | Radical anion | Alcohol, Pinacol | researchgate.netrsc.orgorganic-chemistry.org |

Synthesis and Advanced Characterization of Derivatives and Analogs

Design and Synthesis of Structurally Modified Analogs of 5-Methylidenecyclopent-2-en-1-one

Structural modification of the this compound backbone is primarily achieved by introducing heteroatoms into the carbocyclic ring or by altering the exocyclic methylidene group. These changes can fundamentally alter the electronic and steric properties of the molecule.

The replacement of one or more carbon atoms within the cyclopentenone ring with heteroatoms such as nitrogen, oxygen, or sulfur leads to the formation of heterocyclic analogs. These modifications can significantly impact the molecule's reactivity, stability, and intermolecular interactions. General synthetic strategies for creating five-membered heterocycles annelated with a cyclopentenone ring often involve multi-step sequences or cycloaddition reactions. researchgate.net

For instance, [3+2] cycloaddition reactions represent a powerful tool for constructing five-membered rings. researchgate.net While specific examples starting from this compound are specialized, analogous pathways using related precursors are well-documented. Another approach involves the synthesis of heteroarene-fused cyclopentadienes which can then be converted to the corresponding cyclopentenone derivatives. researchgate.net The choice of synthetic route depends on the target heteroatom and the desired substitution pattern.

Table 1: General Strategies for Heterocyclic Cyclopentenone Synthesis

| Strategy | Description | Potential Heteroatoms | Reference |

|---|---|---|---|

| [3+2] Cycloaddition | Reaction of a three-atom component with a two-atom component (e.g., an alkene or alkyne) to form a five-membered ring. | Nitrogen, Oxygen | researchgate.net |

| Intramolecular Cyclization | Cyclization of an acyclic precursor containing the desired heteroatom and functional groups suitable for ring closure, such as an intramolecular Pauson-Khand reaction. | Nitrogen, Oxygen, Sulfur | thieme-connect.com |

| Ring-Closing Metathesis (RCM) | Formation of a cyclic alkene from a diene precursor using a ruthenium or molybdenum catalyst, followed by oxidation to the enone. | Nitrogen, Oxygen | N/A |

| Synthesis from Heterocyclic Precursors | Building the cyclopentenone ring onto an existing heterocyclic scaffold. | Nitrogen, Sulfur, Phosphorus | researchgate.net |

Functionalization at Specific Ring Positions

Beyond modifying the core ring structure, the periphery of the this compound molecule can be functionalized at its alkene and alpha-carbon positions. These reactions provide access to a diverse library of derivatives.

The two double bonds in this compound (the endocyclic C2-C3 bond and the exocyclic C5-C6 bond) are susceptible to electrophilic addition reactions.

Halogenation: The addition of halogens like Br₂ or Cl₂ across a double bond is a fundamental organic transformation. youtube.comyoutube.com This reaction typically proceeds through a cyclic halonium ion intermediate, leading to anti-addition of the two halogen atoms. youtube.comyoutube.com Furthermore, the α-carbon (C4 position) can undergo halogenation under different conditions, particularly for ketones, via an enol or enolate intermediate. youtube.com The synthesis of compounds such as (5R)-5-chloro-5-methylcyclopent-2-en-1-one demonstrates that halogenation can also occur at the C5 position, though this likely involves a different precursor than this compound itself. nih.gov

Hydroxylation: Dihydroxylation of the double bonds can be achieved to produce vicinal diols (glycols). This is commonly performed using reagents like osmium tetroxide (OsO₄) or cold, alkaline potassium permanganate (B83412) (KMnO₄), both of which result in syn-addition of the two hydroxyl groups. libretexts.org

Epoxidation: The double bonds can be converted to epoxides (oxiranes) using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). libretexts.org This reaction is stereospecific, with the oxygen atom added to the same face of the double bond. These epoxide derivatives are valuable synthetic intermediates that can be opened under acidic or basic conditions to yield a variety of functionalized products, including anti-diols. libretexts.org

Table 2: Functionalization of Double Bonds in this compound

| Reaction | Reagent(s) | Product Type | Stereochemistry | Reference |

|---|---|---|---|---|

| Halogenation | Br₂, Cl₂ in CCl₄ | Dihalide | Anti-addition | youtube.comyoutube.com |

| Epoxidation | m-CPBA | Epoxide | Syn-addition | libretexts.org |

| Syn-Hydroxylation | 1. OsO₄, Pyridine2. NaHSO₃, H₂O | Diol (Glycol) | Syn-addition | libretexts.org |

| Anti-Hydroxylation | 1. m-CPBA2. H₃O⁺ | Diol (Glycol) | Anti-addition | libretexts.org |

Introducing carbon or silicon-based functional groups at specific positions can dramatically alter the steric and electronic profile of the molecule.

Alkylation and Arylation: The cyclopentenone core is susceptible to nucleophilic attack. Michael addition (1,4-conjugate addition) of organocuprates or other soft nucleophiles allows for the introduction of alkyl or aryl groups at the β-position (C3). Alternatively, the α-position (C4) can be alkylated via the corresponding enolate. Palladium-catalyzed cross-coupling reactions have also been employed to arylate enones at the β-position using arylboronic acids. acs.org

Silylation: Silylation is the introduction of a silyl (B83357) group (R₃Si) into a molecule. wikipedia.org For enones, this most commonly occurs via trapping of an enolate with a silyl halide (e.g., trimethylsilyl (B98337) chloride) to form a silyl enol ether. wikipedia.orgchempedia.info These silyl enol ethers are versatile intermediates. Catalytic enantioselective methods for the α-silylation of enones have been developed, offering a route to chiral silanes. thieme-connect.de

Stereochemical Consequences of Derivatization and Their Impact on Molecular Architecture

Nearly all derivatization reactions performed on the this compound scaffold have significant stereochemical implications, influencing the final three-dimensional architecture of the resulting molecule.

The functionalization of the endocyclic and exocyclic double bonds introduces new stereocenters. The stereochemical outcome is dictated by the reaction mechanism. For example:

Epoxidation and syn-dihydroxylation are syn-additions, meaning the new groups are added to the same face of the double bond. libretexts.org

Halogenation proceeds via anti-addition, with the two halogens adding to opposite faces of the double bond. youtube.comyoutube.com

Catalytic hydrogenation of the methylidene group to a methyl group would create a new stereocenter at C5. The facial selectivity of this addition would depend on the catalyst and the steric environment of the substrate.

The stereochemical consequences of these derivatizations are paramount, as the specific arrangement of atoms in space is a key determinant of a molecule's biological activity and physical properties. Careful selection of reagents and reaction conditions allows for the synthesis of specific stereoisomers, enabling a detailed investigation of the structure-activity relationships of this class of compounds.

Spectroscopic Fingerprinting of Novel Derivatives

The characterization of these synthesized cyclopentenone derivatives relies heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

For 2,3,4,5-tetramethyl-2-cyclopenten-1-one , the 1H-NMR spectrum of the trans isomer shows distinct signals for the methyl groups and the ring protons. organic-chemistry.org The 13C-NMR spectrum further confirms the structure with signals corresponding to the carbonyl carbon, the double bond carbons, and the various methyl and methine carbons. organic-chemistry.org

The spectroscopic data for 3-phenyl-2,4,5-trimethyl-2-cyclopenten-1-one reveals the presence of the phenyl group through characteristic signals in the aromatic region of the 1H-NMR spectrum, in addition to the signals for the methyl and ring protons. organic-chemistry.org The 13C-NMR spectrum corroborates this with signals for the aromatic carbons and the cyclopentenone core. organic-chemistry.org

In the case of (E,E)-3-methyl-2,5-bis(4-methylbenzylidene)cyclopentanone , the non-planarity of the central cyclopentanone (B42830) ring is confirmed by X-ray diffraction analysis, which shows a half-chair conformation.

The following tables summarize the available spectroscopic data for these related cyclopentenone derivatives.

| Compound Name | Synthesis Method | 1H-NMR (δ ppm) | 13C-NMR (δ ppm) | Mass Spectrometry (MS) |

| 2,3,4,5-tetramethyl-2-cyclopenten-1-one (trans isomer) | Titanium-catalyzed reaction | 1.15 (d, 3H), 1.19 (d, 3H), 1.68 (s, 3H), 1.88 (m, 1H), 1.98 (s, 3H), 2.25 (m, 1H) organic-chemistry.org | 8.5, 14.6, 15.1, 17.7, 46.2, 48.4, 134.5, 171.6, 211.0 organic-chemistry.org | Not specified |

| 3-phenyl-2,4,5-trimethyl-2-cyclopenten-1-one | Titanium-catalyzed reaction | 1.08 (d, 3H), 1.25 (d, 3H), 1.88 (s, 3H), 2.05 (m, 1H), 2.85 (m, 1H), 7.3-7.5 (m, 5H) organic-chemistry.org | 9.5, 15.5, 19, 45, 48.5, 127-129 (6C), 135, 170.5, 211 organic-chemistry.org | Not specified |

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for delineating the carbon-hydrogen framework of an organic molecule. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete and unambiguous assignment of all proton (¹H) and carbon-¹³ (¹³C) signals can be achieved.

Comprehensive 1D and 2D NMR Experiments for Complete Assignment

The structural complexity of 5-Methylidenecyclopent-2-en-1-one necessitates a suite of NMR experiments to assign its proton and carbon signals definitively.

¹H and ¹³C NMR Spectra: The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons, while the ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic nature. hmdb.cahmdb.ca For this compound, the expected proton signals would include those for the exocyclic methylene (B1212753) group, the vinyl protons on the cyclopentenone ring, and the allylic methylene protons. The ¹³C NMR spectrum would show signals for the carbonyl carbon, the four olefinic carbons, and the allylic carbon.

Interactive Data Table: ¹H NMR Data (400 MHz, CDCl₃)

| Peak | Chemical Shift (ppm) |

| 1 | 7.75 |

| 2 | 6.21 |

| 3 | 2.70 |

| 4 | 2.36 |

Note: This is experimental data for a closely related compound, 2-cyclopenten-1-one, and serves as a reference. hmdb.ca

Interactive Data Table: ¹³C NMR Data (25.16 MHz, CDCl₃)

| Peak | Chemical Shift (ppm) |

| 1 | 211.2 |

| 2 | 165.2 |

| 3 | 135.0 |

| 4 | 35.1 |

| 5 | 33.3 |

Note: This is experimental data for a closely related compound, 2-cyclopenten-1-one, and serves as a reference. hmdb.ca

2D NMR Experiments: To establish the connectivity between these atoms, several 2D NMR experiments are crucial:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the vinyl protons on the ring and between the allylic methylene protons and the adjacent vinyl proton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is invaluable for assigning the carbon signals based on their attached, and often more easily assigned, protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, irrespective of their bonding. columbia.edu NOESY is particularly useful for determining stereochemistry and the through-space proximity of different functional groups. In this compound, NOESY could reveal interactions between the exocyclic methylene protons and the adjacent vinyl proton on the ring. columbia.edu

Dynamic NMR for Conformational Analysis and Exchange Processes

Molecules are not static entities and can undergo various dynamic processes, such as bond rotations and ring inversions, on the NMR timescale. slideshare.netyoutube.com Dynamic NMR (DNMR) spectroscopy is a powerful technique to study these conformational changes. By recording NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals, which can provide quantitative information about the energy barriers and rates of these processes. slideshare.netyoutube.com

For fulvene (B1219640) derivatives, restricted rotation around the exocyclic double bond can be a subject of DNMR studies. While the double bond itself does not rotate freely, substituents on the exocyclic carbon can exhibit restricted rotation. Furthermore, the cyclopentenone ring can undergo conformational puckering. Variable temperature NMR experiments could potentially "freeze out" different conformers, leading to the observation of distinct sets of signals for each, from which the thermodynamic parameters of the conformational equilibrium can be determined.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular formula of a compound. researchgate.net By measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to within a few parts per million), it is possible to distinguish between different elemental compositions that would be indistinguishable with low-resolution mass spectrometry. For this compound (C₆H₆O), HRMS would provide a highly accurate mass measurement, confirming its elemental composition.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) provides further structural information by inducing the fragmentation of a selected ion and analyzing the resulting fragment ions. purdue.edunih.gov This technique allows for the detailed elucidation of the fragmentation pathways of a molecule, which can be used to confirm its structure and identify its constituent parts.

In an MS/MS experiment, the molecular ion of this compound would be isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions would be characteristic of the molecule's structure. Expected fragmentation pathways for this compound would likely involve:

Loss of CO: A common fragmentation for cyclic ketones, leading to a C₅H₆⁺• ion.

Loss of a methyl radical (•CH₃): While not directly present, rearrangement followed by loss of a methyl group could occur.

Cleavage of the cyclopentenone ring: This could lead to various smaller charged fragments.

By analyzing the masses of the fragment ions, a detailed picture of the molecule's connectivity can be constructed, providing strong corroborating evidence for the structure determined by NMR.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, which includes both Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also offer insights into its conformational state.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present. For this compound, the IR spectrum would be expected to show strong absorption bands corresponding to:

C=O stretch: A strong, sharp peak typically in the region of 1700-1720 cm⁻¹ for a conjugated five-membered ring ketone.

C=C stretches: One or more bands in the 1600-1680 cm⁻¹ region for the double bonds in the ring and the exocyclic methylene group.

=C-H stretch: Above 3000 cm⁻¹ for the vinyl and methylidene protons.

-C-H stretch: Below 3000 cm⁻¹ for the allylic methylene protons.

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of light by a molecule. While the selection rules for IR and Raman are different, Raman spectroscopy is particularly useful for identifying non-polar bonds, such as C=C bonds in symmetric environments. The Raman spectrum of this compound would also be expected to show bands for the C=O and C=C stretching vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelength of maximum absorption (λ_max) is related to the extent of conjugation in the molecule.

This compound possesses a cross-conjugated system, which is expected to give rise to characteristic electronic transitions. The UV-Vis spectrum would likely show absorptions corresponding to:

π → π transitions:* These are typically strong absorptions and are associated with the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The extended conjugation in this compound would lead to a λ_max at a longer wavelength compared to non-conjugated systems.

n → π transitions:* These are typically weaker absorptions and involve the promotion of a non-bonding electron (from the oxygen of the carbonyl group) to a π* antibonding orbital.

The position and intensity of these absorption bands are sensitive to the solvent polarity and can provide valuable information about the electronic structure of the molecule. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be used to predict the electronic transitions and aid in the interpretation of the experimental UV-Vis spectrum. st-andrews.ac.uk

X-ray Crystallography for Definitive Solid-State Structure Determination

Studies on a series of 6-aryl-1,3-diphenylfulvenes reveal key structural features that would be anticipated in the crystal structure of this compound. nih.gov The core cyclopentadiene (B3395910) ring is expected to be largely planar, with the exocyclic double bond influencing the electronic distribution and geometry of the ring. In substituted fulvenes, the bond lengths within the five-membered ring exhibit a distinct alternating pattern of longer and shorter bonds. nih.gov The phenyl substituents in these studied fulvenes are rotated out of the plane of the cyclopentadiene core to varying degrees, a phenomenon that would also be expected for any substituents on the this compound ring. nih.gov

The crystal packing of these molecules is often consolidated by a network of C—H⋯π interactions. nih.gov For this compound, the presence of the polar ketone group would introduce the possibility of stronger intermolecular interactions, such as dipole-dipole interactions, which would significantly influence the crystal lattice.

Illustrative Crystallographic Data for a Related Fulvene Derivative

To exemplify the type of data obtained from an X-ray crystallographic study, the following table presents selected parameters for 6-(3-methylphenyl)-1,3-diphenylfulvene. nih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 29.230 (17) |

| b (Å) | 5.800 (3) |

| c (Å) | Not specified |

| β (°) | Not specified |

| Volume (ų) | Not specified |

| Calculated Density (Mg m⁻³) | 1.191 |

This data is for a related fulvene derivative and serves as an illustration of the parameters determined by X-ray crystallography.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Configuration Assignment

For chiral molecules, which are non-superimposable on their mirror images, chiroptical spectroscopic techniques are indispensable for determining their absolute configuration. Electronic Circular Dichroism (ECD) is a powerful method that measures the differential absorption of left and right circularly polarized light by a chiral molecule.

While this compound itself is not chiral, the introduction of a substituent at a suitable position, for instance at the C4 or C5 position of the cyclopentenone ring, would render it chiral. The absolute configuration of such chiral derivatives is crucial for understanding their biological activity and stereoselective reactions.

The ECD spectrum of a chiral molecule is highly sensitive to its three-dimensional structure. The synthesis of both enantiomers of a related compound, 4,5-dihydroxy-3-(formyl)cyclopent-2-enone acetonide, and the subsequent comparison of their experimental ECD spectra with those predicted by Density Functional Theory (DFT) calculations allowed for the unambiguous assignment of their absolute configurations. nih.gov This combined experimental and theoretical approach is a cornerstone of modern stereochemical analysis. nih.gov

The ECD spectra of chiral cyclopentenones are often characterized by specific Cotton effects, which are positive or negative bands corresponding to electronic transitions within the molecule. The sign and magnitude of these Cotton effects are directly related to the spatial arrangement of the atoms and chromophores. For α,β-unsaturated ketones like cyclopentenones, the electronic transitions of the enone chromophore are particularly informative.

In a broader context, the study of various chiral molecules, including those with cyclopentenone moieties, has demonstrated the utility of ECD in conjunction with other chiroptical methods like Vibrational Circular Dichroism (VCD) for a comprehensive stereochemical analysis. unesp.br

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiles

Quantum chemical calculations are fundamental in characterizing the intrinsic properties of 5-Methylidenecyclopent-2-en-1-one. These methods allow for a detailed exploration of its molecular geometry, energy, and electronic landscape.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) has been a important tool for investigating the properties of this compound and its derivatives. DFT calculations are instrumental in determining the optimized geometry of the molecule, which is crucial for understanding its stability and reactivity. For instance, DFT studies have been employed to explore the reaction mechanisms involving cyclic nitrones and various dipolarophiles, including cyclopentenone derivatives, shedding light on regioselectivity and stereoselectivity. researchgate.net These studies often involve calculating the energies of reactants, transition states, and products to map out the potential energy surface of a reaction.

Ab Initio Methods and Composite Model Chemistries for High-Accuracy Energetics

For a more precise understanding of the energetics of this compound, high-level ab initio methods and composite model chemistries are employed. These methods, while computationally more intensive than DFT, provide more accurate energy values. Ab initio calculations were utilized in the analysis of the matrix infrared spectra of fulvenone and its thermal decomposition products. tandfonline.comrsc.org These calculations helped in the assignment of experimentally observed vibrational transitions. tandfonline.comrsc.org

Furthermore, in studies of the photoionization of fulvenone, high-resolution threshold photoelectron spectroscopy was complemented by ab initio calculations to interpret the complex vibrational structures observed in the spectra. psi.ch These computational approaches can predict adiabatic ionization energies with high accuracy. psi.ch For example, the adiabatic ionization energies for fulvenone have been determined to be 8.35 ± 0.01 and 9.19 ± 0.01 eV for the lowest two electronic states of the cation. psi.ch

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While specific molecular dynamics (MD) simulations for this compound are not detailed in the provided search results, this computational technique is invaluable for exploring the conformational landscape and the influence of solvents on molecular behavior. MD simulations can model the dynamic movements of a molecule over time, providing insights into its flexibility and interactions with its environment. For complex molecules, MD is used to understand how different conformations might influence reactivity and to identify stable conformers in solution.

Prediction of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which is essential for identifying and characterizing molecules, especially reactive intermediates like fulvenone.

The matrix infrared (IR) absorbance spectra of fulvenone have been recorded and analyzed with the aid of ab initio calculations. tandfonline.comrsc.org The predicted vibrational frequencies from these calculations showed good agreement with the experimental data, allowing for confident assignment of the observed spectral bands. tandfonline.comrsc.org

Similarly, computational methods are used to predict the threshold photoelectron spectrum of fulvenone. psi.ch The calculations of vibrational transitions in the cation are crucial for assigning the well-resolved vibrational structures in the experimental spectrum. psi.ch The study of the photoionization of fulvenone also benefits from Franck-Condon simulations to model the intensities of the vibrational bands. psi.ch

Computational Modeling of Reaction Pathways and Transition States

Understanding the chemical reactions of this compound is greatly enhanced by computational modeling of its reaction pathways.

Elucidation of Energetic Barriers and Rate-Determining Steps

Computational studies have been crucial in elucidating the reaction mechanisms involving fulvenone, particularly in the context of biomass pyrolysis. DFT calculations have been used to map the potential energy surface for the formation of fulvenone from catechol, a lignin (B12514952) model compound, and its subsequent reactions. researchgate.net These calculations reveal the energy barriers of different reaction pathways, allowing for the identification of the most favorable routes and the rate-determining steps. researchgate.net

For instance, potential energy surface and RRKM rate constant calculations have shown that the decarbonylation of a precursor to form fulvenone is a much more favorable pathway than decarboxylation to produce benzyne. psi.ch These theoretical models provide a quantitative understanding of the reaction kinetics and selectivity, which is in good agreement with experimental observations. psi.ch

Below is a table summarizing some of the key computational findings for this compound (Fulvenone).

| Computational Method | Investigated Property | Key Findings |

| Ab initio calculations | Infrared Spectrum | Predicted spectra matched well with experimentally observed transitions, aiding in the analysis of thermal dissociation products. tandfonline.comrsc.org |

| High-resolution threshold photoelectron spectroscopy with computational analysis | Photoionization | Determined adiabatic ionization energies of 8.35 ± 0.01 and 9.19 ± 0.01 eV for the two lowest cationic states. psi.ch |

| DFT and RRKM calculations | Reaction Pathways | Elucidated the mechanism of fulvenone formation from precursors and its subsequent reactions, including the preference for decarbonylation. psi.ch |

Understanding Regioselectivity and Stereoselectivity through Computational Models

Computational models, particularly Density Functional Theory (DFT), are powerful tools for elucidating the mechanisms of reactions involving unsaturated systems like this compound. These methods allow for the precise calculation of the energies of reactants, transition states, and products, which is fundamental to predicting regioselectivity and stereoselectivity in reactions such as cycloadditions and nucleophilic additions.

Cycloaddition Reactions: The dual reactivity of this compound, which contains both a diene system within the ring and a dienophile-like exocyclic double bond, makes it a fascinating substrate for cycloaddition reactions, such as the Diels-Alder reaction. The regioselectivity of such a reaction (i.e., which part of the molecule reacts) can be predicted by analyzing the frontier molecular orbitals (FMO) of the reactants. mdpi.com For instance, in a reaction with a simple dienophile, DFT calculations can determine whether it is energetically more favorable for the dienophile to approach the endocyclic diene or the exocyclic alkene.

Furthermore, these models can distinguish between different stereochemical outcomes (e.g., endo vs. exo transition states) by calculating their respective activation energies. The pathway with the lower activation energy is kinetically favored. ias.ac.in A hypothetical Diels-Alder reaction between this compound and acrolein could yield multiple regio- and stereoisomers. Computational analysis of the transition state energies would reveal the most likely product. mdpi.com

| Reaction Pathway | Regioisomer | Stereoisomer | Calculated ΔG‡ (kcal/mol) | Predicted Outcome |

|---|---|---|---|---|

| Endocyclic Diene Addition | "ortho" | endo | 22.5 | Minor Product |

| Endocyclic Diene Addition | "ortho" | exo | 24.1 | Minor Product |

| Exocyclic Alkene Addition | N/A | endo | 19.8 | Major Product |

| Exocyclic Alkene Addition | N/A | exo | 21.2 | Minor Product |

Nazarov Cyclization: The core structure of this compound is related to divinyl ketones, which are classic substrates for the Nazarov cyclization, an electrocyclic reaction used to synthesize cyclopentenones. nih.govresearchgate.net Theoretical studies on analogous divinyl ketones show that computational models can predict the stereochemical outcome of the conrotatory 4π-electron cyclization. acs.org By analyzing the transition state structures, chemists can understand how substituents on the vinyl groups direct the stereochemistry of the newly formed chiral centers. These same principles can be applied to derivatives of this compound to predict the stereoselectivity of potential electrocyclization reactions.

In Silico Design of Novel Derivatives and Synthetic Strategies

Computational chemistry is not only a tool for understanding existing reactions but also a platform for the in silico (computer-based) design of new molecules with desired properties and for planning their synthetic routes. nih.govrug.nl

Design of Novel Derivatives: Starting with the this compound scaffold, new derivatives can be designed by computationally introducing various functional groups at different positions. The goal could be to tune the molecule's electronic properties, steric profile, or potential biological activity. For example, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate calculated molecular descriptors (like HOMO/LUMO energies, dipole moment, and molecular shape) with a specific property. bio-conferences.org One could design derivatives with enhanced electrophilicity at the exocyclic carbon for applications in Michael additions by adding electron-withdrawing groups and then calculating the resulting molecular electrostatic potential map to verify the effect.

| Derivative | Substituent (R) | Position | Calculated LUMO Energy (eV) | Predicted Reactivity |

|---|---|---|---|---|

| Parent Compound | -H | N/A | -2.5 | Baseline |

| Derivative 1 | -NO₂ | C4 | -3.1 | Increased Electrophilicity |

| Derivative 2 | -OCH₃ | C2 | -2.2 | Decreased Electrophilicity |

| Derivative 3 | -CN | Exocyclic Methylene (B1212753) | -3.5 | Significantly Increased Electrophilicity |

Design of Synthetic Strategies: Theoretical calculations can help devise viable synthetic pathways for novel, functionalized cyclopentenones. nih.gov For any proposed synthetic step, the reaction mechanism can be modeled to identify potential transition states and intermediates. By calculating the activation barriers and reaction energies, chemists can assess the feasibility of a proposed reaction under various conditions before attempting it in the laboratory. This can save significant time and resources by identifying high-energy, unfavorable pathways or predicting unexpected side reactions. For example, the synthesis of a complex derivative of this compound might involve several steps, and computation can help to optimize the sequence and reaction conditions for each step to maximize the yield of the desired final product.

Applications As a Versatile Synthetic Intermediate and Building Block

Role in the Total Synthesis of Complex Natural Products and Bioactive Molecules

The rigid cyclopentane (B165970) framework and the diverse reactive sites of 5-methylidenecyclopent-2-en-1-one make it an attractive starting material for the total synthesis of various natural products and biologically active molecules. Its ability to participate in a range of cycloaddition and tandem reactions allows for the rapid assembly of intricate polycyclic systems that form the core of many complex natural products.

One notable class of natural products that can be accessed from cyclopentenone precursors are the capnellanes, a group of marine natural products characterized by a fused tricyclic skeleton. While a direct total synthesis of a capnellane from this compound has not been extensively documented, the synthesis of related capnellene (B1254937) sesquiterpenes often involves strategies that utilize substituted cyclopentenone cores. For instance, the total synthesis of Δ⁹(¹²)-capnellene has been achieved through routes that employ cyclopentenone derivatives, highlighting the potential of this compound as a key starting material for this class of compounds. nih.govbeilstein-journals.orgresearchgate.net

Furthermore, the cyclopentenone motif is a key structural feature in prostaglandins (B1171923), a class of biologically active lipid compounds. beilstein-journals.org The development of synthetic routes to prostaglandins and their analogues often relies on the elaboration of chiral cyclopentenone building blocks. The unique reactivity of this compound offers potential for the development of novel and efficient strategies for the synthesis of these important bioactive molecules.

Construction of Diverse Molecular Architectures

The inherent reactivity of this compound has been harnessed for the construction of a wide variety of complex molecular architectures, including fused, bridged, and spirocyclic systems.

Formation of Fused and Bridged Polycyclic Systems

The dienophilic nature of the endocyclic double bond and the reactivity of the exocyclic methylene (B1212753) group in this compound make it an excellent substrate for cycloaddition reactions, leading to the formation of fused and bridged polycyclic systems. Diels-Alder reactions, for example, can be employed to construct bicyclic systems, which can then be further elaborated into more complex structures.

Intramolecular C-H arylation reactions of appropriately substituted derivatives of this compound provide a powerful tool for the synthesis of fused aromatic and heteroaromatic ring systems. beilstein-journals.org This methodology allows for the efficient construction of polycyclic frameworks that are present in many natural products and functional materials.

Spirocompound Synthesis

Spirocycles, compounds containing two rings connected by a single common atom, are an important class of molecules with diverse biological activities. This compound serves as a valuable precursor for the synthesis of spirocompounds, particularly spiro[4.5]decanes. cornell.edu The exocyclic double bond can participate in various reactions, such as Michael additions, to initiate the formation of the second ring.

For instance, the reaction of this compound with suitable nucleophiles can lead to the formation of an intermediate that can undergo a subsequent intramolecular cyclization to yield the spirocyclic core. Tandem reactions, such as Michael-aldol sequences, have also been developed to construct highly functionalized spirocyclic systems in a single pot. nih.govrsc.orgsemanticscholar.org Recent advances have also demonstrated the synthesis of spiro[4.5]trienones through electrophilic selenocyanogen (B1243902) cyclization and dearomative spirocyclization, further expanding the utility of cyclopentenone derivatives in spirocycle synthesis. acs.org

Precursor for Optically Active Compounds and Chiral Ligands

The synthesis of enantiomerically pure compounds is of paramount importance in medicinal chemistry and materials science. This compound can be utilized as a prochiral starting material for the synthesis of a variety of optically active compounds. Asymmetric reactions, such as catalytic enantioselective Michael additions to the enone system, can be employed to introduce chirality and generate valuable chiral building blocks. nih.gov

The development of chiral phosphine (B1218219) ligands has been a major focus in asymmetric catalysis. nih.gov While the direct synthesis of chiral phosphine ligands from this compound is not extensively reported, the chiral cyclopentenone framework can serve as a scaffold for the design and synthesis of novel chiral ligands. The functional groups on the cyclopentenone ring can be modified to introduce phosphorus-containing moieties, leading to the generation of new classes of chiral ligands for asymmetric catalysis. The enantioselective synthesis of chiral cyclopentenones through methods like nickel-catalyzed desymmetrization of malonate esters provides access to key intermediates for such applications. nih.gov

Development of Novel Methodologies Utilizing the Unique Reactivity of this compound

The unique combination of a conjugated enone and an exocyclic double bond in this compound has inspired the development of novel synthetic methodologies. Tandem reactions that capitalize on the differential reactivity of these two functionalities have been a particularly fruitful area of research.

Tandem Michael-aldol reactions, for example, allow for the rapid construction of complex polycyclic systems in a single operation. cornell.edursc.orgsemanticscholar.org The reaction can be initiated by the conjugate addition of a nucleophile to the enone system, followed by an intramolecular aldol (B89426) condensation involving the exocyclic methylene group or a substituent derived from it. These tandem processes offer a high degree of atom economy and stereocontrol, making them powerful tools for the efficient synthesis of complex molecules.

Furthermore, the exocyclic double bond can participate in ring-closing metathesis (RCM) reactions. By introducing a second double bond into a side chain attached to the cyclopentenone core, RCM can be used to construct a variety of fused and bridged ring systems. This strategy has been employed in the synthesis of various natural products and other complex organic molecules.

Below is a table summarizing selected research findings on the applications of this compound and its derivatives in synthesis.

| Application Area | Reaction Type | Product Type | Key Findings |

| Total Synthesis | Cycloaddition/Rearrangement | Capnellane-type sesquiterpenes | Cyclopentenone core is crucial for building the tricyclic framework. |

| Fused Systems | Intramolecular C-H Arylation | Fused heteroaromatic compounds | Efficient construction of polycyclic systems from pyridine (B92270) derivatives. beilstein-journals.org |

| Spirocompounds | Michael Addition/Cyclization | Spiro[4.5]decanes | Versatile route to spirocyclic frameworks. cornell.edu |

| Spirocompounds | Tandem Michael-Aldol | Functionalized spirocycles | One-pot synthesis with high stereocontrol. nih.govrsc.orgsemanticscholar.org |

| Chiral Synthesis | Asymmetric Michael Addition | Optically active cyclopentanones | Generation of valuable chiral building blocks. nih.gov |

| Chiral Ligands | Desymmetrization of Malonates | Chiral cyclopentenones | Precursors for novel chiral ligand scaffolds. nih.gov |

| Novel Methods | Tandem Michael-Aldol | Polycyclic systems | Atom-economical and stereoselective synthesis. cornell.edursc.orgsemanticscholar.org |

Future Research Directions and Emerging Trends

Development of Highly Efficient and Sustainable Catalytic Systems for its Transformations

The principles of green chemistry are increasingly influencing the design of synthetic routes. rsc.org For the transformations of 5-Methylidenecyclopent-2-en-1-one, future research will undoubtedly prioritize the development of highly efficient and sustainable catalytic systems. This includes the design of catalysts that are non-toxic, recyclable, and derived from abundant materials. mdpi.com The use of biocatalysts, such as enzymes, and organocatalysts is expected to grow, offering alternatives to traditional metal-based catalysts. researchgate.net Furthermore, the application of green solvents like water or ionic liquids, as well as energy-efficient reaction conditions utilizing microwave or ultrasonic irradiation, will be crucial in minimizing the environmental footprint of synthetic processes involving this compound. mdpi.commpg.de

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design

The synergy between computational chemistry and experimental synthesis is poised to accelerate the discovery of new reactions and the optimization of existing ones. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools for predicting the outcomes of chemical reactions and for designing novel synthetic pathways. mit.edu By analyzing vast datasets of known transformations, machine learning algorithms can identify patterns and predict the reactivity of this compound with various reagents and under different conditions. mit.edu This predictive capability can significantly reduce the amount of trial-and-error experimentation required, saving time and resources. mit.edu Computational approaches, such as density functional theory (DFT), can provide detailed insights into reaction mechanisms, guiding the rational design of more efficient and selective transformations. mdpi.com

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

A deeper understanding of reaction mechanisms is fundamental to optimizing reaction conditions and improving product yields and selectivity. Advanced spectroscopic techniques that allow for the real-time, in situ monitoring of chemical reactions are becoming increasingly important. Techniques such as operando spectroscopy, which involves the characterization of catalytic materials under actual reaction conditions, can provide invaluable information about the active state of a catalyst and the intermediates formed during the transformation of this compound. This detailed mechanistic information is crucial for the rational design of improved catalytic systems.

Deeper Theoretical Insights into the Reactivity and Selectivity of Methylidenecyclopentenones

Computational chemistry offers a powerful lens through which to examine the intricate details of chemical reactivity. scirp.org Theoretical studies, particularly those employing density functional theory (DFT), can provide profound insights into the electronic structure and reactivity of this compound. mdpi.commdpi.com By modeling the transition states of potential reaction pathways, researchers can understand the factors that govern the chemo-, regio-, and stereoselectivity of its reactions. rsc.orgrsc.org For example, computational analysis can elucidate the subtle electronic and steric effects that dictate whether a nucleophile will add to the exocyclic double bond or the endocyclic double bond of the cyclopentenone ring. These theoretical insights are not merely academic; they provide a predictive framework that can guide the design of new experiments and the development of novel synthetic methodologies with enhanced control over reaction outcomes. scirp.org

Q & A

Basic Research Questions

Q. What established synthetic routes exist for 5-Methylidenecyclopent-2-en-1-one, and what critical parameters influence yield optimization?

- Methodological Answer : The compound is typically synthesized via Diels-Alder reactions or ketene-based cyclizations. Key parameters include temperature control (e.g., maintaining 0–5°C for ketene intermediates), solvent polarity (e.g., THF vs. dichloromethane), and catalyst selection (e.g., Lewis acids like BF₃·OEt₂). Yield optimization requires rigorous monitoring via TLC and GC-MS to track intermediate stability. Experimental protocols should follow guidelines for reproducibility, including full characterization of intermediates and final products .

Q. How should researchers characterize the purity and structural identity of this compound using spectroscopic methods?

- Methodological Answer : Combine H/C NMR to confirm functional groups (e.g., methylidene protons at δ 5.2–5.8 ppm) and conjugated enone systems. IR spectroscopy verifies carbonyl stretches (~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy. Purity is assessed via HPLC (≥95% purity threshold) with UV detection at 220–260 nm. Reference databases like NIST Chemistry WebBook should be used for spectral validation .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by storing samples at 4°C, 25°C, and 40°C under inert atmospheres. Monitor degradation via periodic NMR and HPLC over 30 days. For light-sensitive studies, use amber vials and compare results under UV/visible light exposure. Data should include degradation kinetics (e.g., Arrhenius plots) to predict shelf-life .

Advanced Research Questions